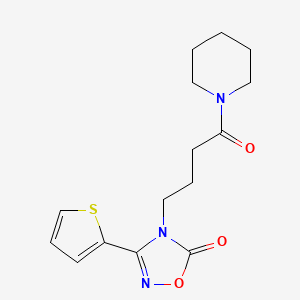![molecular formula C14H17BrN4O B6624778 2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B6624778.png)
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as 'compound 1' in scientific literature. It is a small molecule that has been designed to inhibit the activity of a specific protein in the body.
Aplicaciones Científicas De Investigación
Compound 1 has been used in various scientific research studies to investigate the role of a specific protein in the body. This protein is known to be involved in the regulation of cell growth and division, and its overexpression has been linked to the development of cancer. Compound 1 has been shown to inhibit the activity of this protein, which makes it a potential candidate for the development of cancer therapies.
Mecanismo De Acción
Compound 1 works by binding to the active site of the protein and preventing it from carrying out its normal function. This leads to a decrease in cell growth and division, which can ultimately lead to cell death. The exact mechanism of action of compound 1 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for the normal function of the protein.
Biochemical and Physiological Effects
Compound 1 has been shown to have a significant effect on the growth and division of cancer cells in vitro. It has also been shown to inhibit the growth of tumors in animal models. In addition to its anti-cancer properties, compound 1 has also been shown to have anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound 1 in lab experiments is its specificity. It has been designed to target a specific protein, which reduces the risk of off-target effects. However, one limitation of using compound 1 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research involving compound 1. One area of interest is the development of more potent analogs of compound 1 that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of compound 1 in combination with other cancer therapies to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action of compound 1 and its potential off-target effects.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(4-bromo-2-methylanilino)acetamide, which is then reacted with 2-methylpyrazol-3-ylmethyl chloride to form compound 1. The final product is then purified using column chromatography to remove impurities.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10-7-11(15)3-4-13(10)16-9-14(20)17-8-12-5-6-18-19(12)2/h3-7,16H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOAZPMFOJWTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazole-4-sulfonamide](/img/structure/B6624695.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6624719.png)
![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B6624751.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
![N-[3-chloro-2-(dimethylamino)phenyl]-5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxamide](/img/structure/B6624790.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)